
6-chloro-6H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a chlorine atom at the 6th position and a keto group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and a substoichiometric amount of copper acetate (Cu(OAc)2) as an oxidant . This method is efficient and can be performed under mild conditions.
Another method involves the direct carbonylation of o-alkenylanilines using carbon dioxide (CO2) or triphosgene (BTC) as the carbonyl source . This approach is practical and applicable for both scientific research and industrial applications.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often employs transition metal-catalyzed reactions or green reaction protocols to ensure high yields and minimal environmental impact . These methods are optimized for large-scale production and are designed to be cost-effective and sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloro-6H-quinolin-2-ol.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Quinolin-2,3-dione derivatives.
Reduction: 6-chloro-6H-quinolin-2-ol.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-6H-quinolin-2-one involves its interaction with specific molecular targets. For instance, as an FXIa inhibitor, it binds to the active site of the enzyme, preventing the conversion of factor XI to its active form . This inhibition disrupts the coagulation cascade, thereby exerting its anticoagulant effects.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3,4-dihydro-1H-quinolin-2-one: A neutral compound with similar structural features but differing in its hydrogenation state.
Quinolin-2-amine: A weakly basic compound with a similar quinoline core structure.
Uniqueness
6-chloro-6H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a keto group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6ClNO |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
6-chloro-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
Clave InChI |
CYZLEBKCABJJCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=CC2=CC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


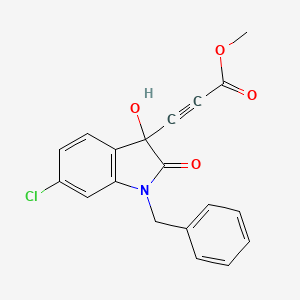
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
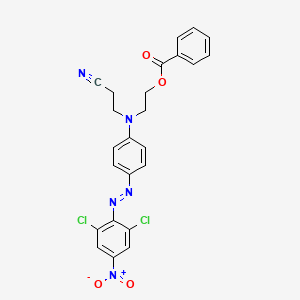
![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)

![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
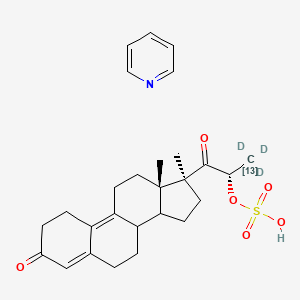
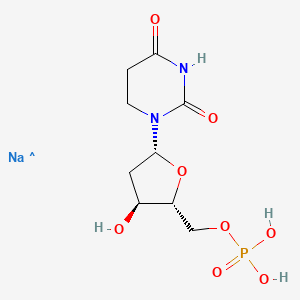
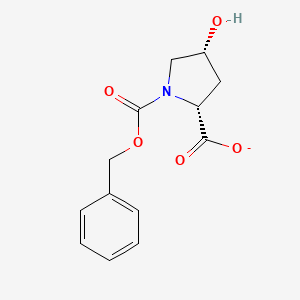


![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
